1,3-Dimercapto-2-propanol

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 20518. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

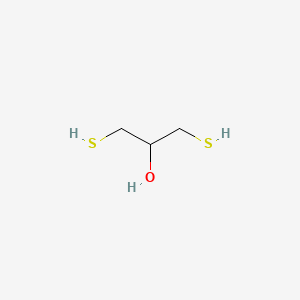

2D Structure

3D Structure

属性

IUPAC Name |

1,3-bis(sulfanyl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8OS2/c4-3(1-5)2-6/h3-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNPSAOYKQQUALV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CS)O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30207106 | |

| Record name | 1,3-Dimercapto-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30207106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

584-04-3 | |

| Record name | 1,3-Dimercapto-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=584-04-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dimercapto-2-propanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000584043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dimercaptopropan-2-ol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20518 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Dimercapto-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30207106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dimercaptopropan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.664 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-DIMERCAPTO-2-PROPANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54G5462DAT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Contextualization Within Dithiol Chemistry Research

Dithiols are a class of organosulfur compounds that feature two sulfhydryl (-SH) groups. The relative positioning of these functional groups significantly influences the compound's chemical behavior, particularly its role as a ligand in coordination chemistry and as a building block in polymer and materials science.

The distinction between 1,2- and 1,3-dithiols is a central theme in this area of research. While 1,2-dithiols, such as the related 2,3-dimercapto-1-propanol, are known to form stable five-membered chelate rings with metal ions, 1,3-dimercapto-2-propanol forms a six-membered ring. This seemingly subtle structural difference has profound implications for the kinetic and thermodynamic stability of the resulting metal complexes. Research has shown that while five-membered rings may form faster, the six-membered rings formed by 1,3-dithiols can exhibit greater thermodynamic stability in certain systems. researchgate.net

Structural Features and Reactivity Potential for Academic Study

Established Synthetic Routes for this compound

The synthesis of this compound can be achieved through several established chemical pathways. A primary method involves the thiolation of epichlorohydrin (B41342) derivatives. In this approach, epichlorohydrin is reacted with a sulfur source, such as hydrogen sulfide (B99878) or thiourea (B124793), under alkaline conditions to introduce thiol groups at the first and third carbon positions. Another documented method involves the reaction of the corresponding di- or trihalides with sodium hydrosulphide or ammonium (B1175870) hydrosulphide in an ethanol (B145695) solvent under pressure. cdnsciencepub.com

For industrial-scale production and high-purity applications, specific reagents and conditions are optimized. For instance, using thiourea as the sulfur source is often preferred over hydrogen sulfide gas due to handling considerations. Post-synthesis, purification is critical and typically involves techniques like vacuum distillation and solvent recrystallization to achieve purities greater than 97%. Quality control is confirmed using analytical methods such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Table 1: Key Parameters in the Synthesis of this compound via Thiolation

| Parameter | Condition/Value | Purpose/Outcome | Reference |

|---|---|---|---|

| Starting Material | Epichlorohydrin Derivatives | Provides the three-carbon backbone for thiolation. | |

| Sulfur Source | Thiourea or Hydrogen Sulfide | Introduces the thiol (-SH) functional groups. | |

| Reaction Medium | Alkaline | Facilitates the nucleophilic substitution reaction. | |

| Purification Method | Vacuum Distillation | Separates the product from volatile impurities. | |

| Purification Method | Solvent Extraction (e.g., Chloroform/Water) | Partitions thiols into the organic phase for recovery. |

Design and Synthesis of Novel Derivatives of this compound

The bifunctional nature of this compound, with its two thiol groups and one hydroxyl group, makes it a versatile precursor for the synthesis of a wide array of derivatives.

A significant application of this compound is in the synthesis of spiroheterocyclic compounds, which are of interest for advanced materials due to their unique three-dimensional structures and properties. researchgate.netkoreascience.kr Specifically, these derivatives are explored for applications requiring materials with a high refractive index. researchgate.netkoreascience.kr The high sulfur content contributed by the dithiol is instrumental in achieving a high refractive index. researchgate.netkoreascience.kr

The synthesis typically involves the condensation of this compound with multi-carbonyl compounds. researchgate.netkoreascience.kr For example, reaction with cyclohexane-1,4-dione results in the formation of dispirocycles containing four sulfur atoms. researchgate.netkoreascience.kr This reaction, known as thioacetalization, provides a selective protection method for carbonyl groups while building the complex spiro structure. researchgate.netkoreascience.kr Research has shown that dispirocycles derived from this method exhibit high refractive indices in the range of 1.57-1.69. researchgate.net

Table 2: Spiroheterocyclic Derivatives from Dithiols and Their Properties

| Dithiol Reactant | Carbonyl Reactant | Resulting Structure | Observed Refractive Index (RI) | Reference |

|---|---|---|---|---|

| This compound | Cyclohexanone | Dispirocycle with four sulfurs (after oxidation and further thioacetalization) | Not specified | researchgate.netkoreascience.kr |

| This compound | Cyclohexane-1,4-dione | Dispirocycle with four sulfurs | 1.57-1.69 | researchgate.netkoreascience.kr |

| 2,3-Dimercapto-1-propanol | Cyclohexane-1,4-dione | Dispirocycle with four sulfurs | 1.57-1.69 | researchgate.netkoreascience.kr |

The thiol and hydroxyl groups on the this compound backbone are reactive sites for various substitution and functionalization reactions. These reactions are used to attach the molecule to other structures, such as polymers, or to create new molecules with tailored properties. rsc.orgjustia.com

One common reaction is the S-alkylation of the thiol groups. The conversion of the related isomer 2,3-dimercapto-1-propanol to its S,S'-dialkyl derivatives proceeds smoothly by reacting it with an alkyl bromide in the presence of a base like sodium bicarbonate. acs.org This type of nucleophilic substitution can be applied to the 1,3-isomer to create thioether derivatives. chemicalbook.in

Furthermore, the thiol groups can participate in Michael addition reactions. rsc.org This has been demonstrated in a post-synthetic modification strategy where 2,3-dimercapto-1-propanol was grafted onto a polydopamine backbone within a metal-organic framework (MOF). rsc.org This reaction creates a high density of strong metal-adsorption sites, significantly enhancing the material's ability to recover precious metals like platinum. rsc.org The hydroxyl group can also be a site for substitution reactions, allowing for further diversification of the molecular structure.

The 1,3-disubstituted 2-propanol scaffold is a valuable template in medicinal chemistry for structure-activity relationship (SAR) studies. By systematically modifying the substituents at the first and third positions, researchers can probe the interactions of these molecules with biological targets and optimize their activity.

A notable example is the synthesis and evaluation of a library of 121 different 1,3-disubstituted 2-propanol derivatives as inhibitors of β-secretase (BACE-1), an enzyme implicated in Alzheimer's disease. nih.gov Initial screening identified compounds that inhibited the enzyme at low micromolar concentrations. nih.gov Subsequent optimization of these initial hits led to the development of a potent BACE-1 inhibitor with a nanomolar IC₅₀ value. nih.gov These studies also revealed that such small molecular inhibitors could possess high selectivity over other enzymes like cathepsin D and have physicochemical properties suitable for crossing the blood-brain barrier. nih.gov SAR studies on other series, such as 1,3-disubstituted ureas, have also been conducted to improve properties like solubility and biological activity for different targets. tandfonline.com

Substitution and Functionalization Reactions on the Propanol Backbone

Reaction Mechanisms and Pathways in Derivatization

The derivatization of this compound involves several fundamental organic reaction mechanisms.

Thioacetalization: This is a key reaction for forming spiroheterocyclic derivatives. researchgate.netkoreascience.kr The mechanism involves the acid-catalyzed nucleophilic attack of the thiol groups on a carbonyl carbon. The reaction proceeds through a hemithioacetal intermediate, followed by the attack of the second thiol group and elimination of water to form the stable cyclic dithioacetal.

Nucleophilic Substitution: The synthesis of this compound itself often relies on the SN2 mechanism, where a hydrosulfide (B80085) anion acts as a nucleophile, displacing a halide from a dihalogenated propanol. cdnsciencepub.comchemicalbook.in Similarly, the functionalization of the thiol groups via S-alkylation involves the deprotonated thiolate anion acting as a potent nucleophile to displace a leaving group (e.g., bromide) from an alkyl halide. acs.org

Michael Addition: This mechanism is central to the grafting of dithiol derivatives onto substrates containing α,β-unsaturated carbonyls or similar electron-deficient double bonds. rsc.org The thiol is deprotonated to a thiolate, which then acts as a nucleophile in a conjugate addition to the double bond, forming a new carbon-sulfur bond. rsc.org

Oxidation: The thiol groups of this compound are susceptible to oxidation, which can lead to the formation of disulfide bonds. This can be an unwanted side reaction during synthesis, often mitigated by using an inert atmosphere, or it can be a desired transformation to create disulfide-linked structures. jsta.cl

Coordination Chemistry and Ligand Properties of 1,3 Dimercapto 2 Propanol

Principles of Dithiol Chelation in Inorganic Systems

1,3-Dimercapto-2-propanol is a dithiol, an organic compound featuring two thiol (-SH) functional groups. These groups are highly effective at binding metal ions, a characteristic that underpins the compound's coordination chemistry. The presence of two thiol groups enables the molecule to function as a chelating agent, binding to a single metal ion at two distinct points to form a stable, ring-like structure known as a chelate. nih.gov

The process of chelation markedly increases the stability of the metal-ligand complex when compared to coordination with two individual monodentate thiol ligands. This phenomenon, termed the chelate effect, is primarily driven by an increase in entropy. A defining feature of chelation by this compound is the formation of a six-membered ring that includes the two sulfur atoms and the central metal ion. The dimensions of this chelate ring are a key factor in determining the stability and reactivity of the resulting complex.

The interaction between dithiols and metal ions is well-described by the Hard and Soft Acid and Base (HSAB) theory. In this framework, metal ions are categorized as hard, soft, or borderline acids, while ligands are classified as hard or soft bases. The sulfur atoms within the thiol groups are considered soft bases, indicating a preference for forming strong covalent bonds with soft or borderline metal acids. This inherent selectivity is fundamental to understanding the specific interactions of this compound with various metal ions. jcimcr.org

Synthesis and Characterization of Metal Complexes with this compound Ligands

The synthesis of metal complexes involving this compound typically proceeds by reacting a metal salt with the ligand in an appropriate solvent. jyotiacademicpress.net Critical reaction parameters, such as pH and the molar ratio of the metal to the ligand, can be manipulated to promote the formation of complexes with specific stoichiometries. acs.org The coordination to the metal ion generally necessitates the deprotonation of the thiol groups, leading to the formation of stable metal-thiolate bonds.

Complexation Behavior with Transition Metal Ions (e.g., Cd(II) as part of ligand systems)

This compound and its derivatives readily form stable complexes with a range of transition metal ions. Cadmium(II), which is classified as a soft metal ion, demonstrates a pronounced affinity for the soft sulfur donor atoms of dithiol ligands. jcimcr.orgmdpi.com This robust interaction facilitates the formation of stable Cd(II)-dithiol complexes. The coordination geometry around the Cd(II) ion in these structures is frequently tetrahedral. nih.gov Investigations into Cd(II) complexes with ligands derived from dimercaprol (B125519) offer valuable insights into the coordination preferences and stability of these systems. mdpi.comnih.gov

The complexation can result in a variety of species, encompassing both mononuclear and polynuclear complexes, contingent on the specific reaction conditions and the nature of the ligand. mdpi.com For instance, with certain dithiols, Cd(II) has been observed to form complexes with a 1:2 metal-to-ligand ratio (ML₂), which are often the predominant species in solution. unica.it

Table 1: Examples of Metal Ions Complexed with Dithiol Ligands

| Metal Ion | Classification | Typical Coordination with Dithiols |

|---|---|---|

| Cd(II) | Soft Acid | Forms stable complexes, often with tetrahedral geometry. mdpi.comnih.gov |

| Hg(II) | Soft Acid | Forms very stable complexes due to strong Hg-S bonds. jcimcr.orgunica.it |

| Pb(II) | Borderline Acid | Forms stable complexes, with coordination influenced by both hard and soft donor atoms. jcimcr.orgunica.it |

| As(III) | Soft Acid | Forms stable chelate complexes, with evidence for various stoichiometries. acs.orgacs.org |

| Ni(II) | Borderline Acid | Can form square planar or octahedral complexes depending on the ligand field. rsc.org |

*This table is for illustrative purposes and the classification and coordination behavior can vary based on the specific ligand and conditions.

Spectroscopic and Structural Elucidation of Coordination Compounds

A diverse array of spectroscopic and analytical methods is utilized to characterize the structure and bonding of metal complexes with this compound.

Infrared (IR) Spectroscopy: IR spectroscopy serves to confirm the coordination of the thiol groups. The disappearance or shift of the S-H stretching vibration, which typically appears around 2550 cm⁻¹, upon complexation provides direct evidence of metal-sulfur bond formation. jyotiacademicpress.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy offers detailed information regarding the structure of the ligand and its conformational changes upon complexation. Alterations in the chemical shifts of protons and carbons in proximity to the thiol groups are indicative of coordination to the metal center. jyotiacademicpress.netnih.gov

UV-Visible Spectroscopy: This technique is particularly useful for examining the electronic transitions within the complex, especially for transition metal ions possessing d-electrons. The position and intensity of the absorption bands can yield information about the coordination geometry and the nature of the metal-ligand bonding. jyotiacademicpress.nethawaii.edu

Mass Spectrometry: Mass spectrometry is employed to ascertain the molecular weight of the complex and can furnish information about its stoichiometry. researchgate.net

Table 2: Spectroscopic Data for a Hypothetical Cd(II) Complex with a Dithiol Ligand

| Technique | Observation | Interpretation |

|---|---|---|

| IR Spectroscopy | Disappearance of ν(S-H) band at ~2550 cm⁻¹ | Deprotonation of thiol groups and formation of Cd-S bonds. |

| ¹H NMR Spectroscopy | Downfield shift of protons adjacent to sulfur atoms | Coordination of sulfur to the Cd(II) center. |

| UV-Visible Spectroscopy | Appearance of new charge-transfer bands | Electronic transitions between the ligand and the metal ion. |

| Mass Spectrometry | Molecular ion peak corresponding to [Cd(L)₂] | Confirmation of a 1:2 metal-to-ligand stoichiometry. |

*This table presents expected trends and is for illustrative purposes.

Rational Design of this compound Derived Ligands for Specific Coordination Geometries

The fundamental structure of this compound can be chemically altered to generate novel ligands with customized properties. umich.edu The objective of rational ligand design is to exert control over the coordination environment around the metal ion, thereby influencing the stability, selectivity, and reactivity of the resulting complex.

Modifications may involve:

Altering the backbone: Modifying the length or rigidity of the carbon chain separating the thiol groups can impact the size and stability of the chelate ring.

Introducing other donor groups: The hydroxyl group (-OH) on the central carbon atom can also participate in coordination, rendering the ligand potentially tridentate. acs.org The introduction of other functional groups, such as amines or carboxylates, can create ligands with different sets of donor atoms (e.g., S₂N, S₂O₂) and distinct coordination preferences. rsc.org

Steric hindrance: The incorporation of bulky substituents near the donor atoms can influence the coordination number and geometry of the metal complex, potentially enforcing a specific spatial arrangement.

These custom-designed ligands can be employed to achieve specific coordination geometries, such as square planar, tetrahedral, or octahedral, which in turn dictate the electronic and magnetic properties of the complex. rsc.orghawaii.edu For example, the synthesis of unsymmetrical Schiff base ligands derived from 1,3-diamino-2-propanol (B154962) has resulted in the isolation of nickel(II) complexes with varied nuclearities and geometries, including square planar mononuclear and distorted octahedral tetranuclear structures. rsc.org

Theoretical Insights into Metal-Ligand Interactions and Complex Stability

Computational chemistry offers powerful tools for elucidating the nature of metal-ligand interactions and predicting the stability of complexes. researchgate.net Density Functional Theory (DFT) is a prevalent method for modeling the electronic structure and geometry of coordination compounds. mdpi.comijcrr.com

Theoretical investigations can furnish insights into:

Bonding analysis: Techniques such as Natural Energy Decomposition Analysis (NEDA) can be used to deconstruct the total interaction energy into its constituent components, including electrostatic, exchange, and charge-transfer contributions. mdpi.comeuropa.eu This aids in understanding the fundamental nature of the metal-ligand bond, whether it is predominantly electrostatic or covalent.

Complex stability: The binding energy of the ligand to the metal ion can be calculated, providing a quantitative measure of the complex's thermodynamic stability. sysrevpharm.org This allows for the comparison of the stability of different complexes and the prediction of a ligand's selectivity for various metal ions.

Spectroscopic properties: Theoretical calculations can assist in the interpretation of experimental spectra, such as IR and UV-Vis, by predicting vibrational frequencies and electronic transitions. ijcrr.com

For instance, DFT calculations performed on Cd(II) complexes with dithiocarbamate (B8719985) and phosphine (B1218219) ligands have been utilized to optimize their geometries, revealing a tetrahedral coordination around the cadmium center and providing insights into the bond angles and distortions within the complexes. nih.gov In a similar vein, theoretical studies on lead(II) complexes have underscored the predominant role of electrostatic interactions in the metal-ligand bonding. mdpi.comeuropa.eu

Computational and Spectroscopic Investigations of 1,3 Dimercapto 2 Propanol and Its Derivatives

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations have become indispensable tools for predicting and understanding the properties of molecules at the electronic level. unipd.it Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are foundational to modern computational chemistry, providing insights into molecular geometry, stability, and electronic characteristics. unipd.itntnu.no

Density Functional Theory (DFT) and Hartree-Fock (HF) are ab initio methods used to solve the Schrödinger equation, albeit with different approximations. ntnu.no HF theory approximates the many-electron wavefunction as a single Slater determinant, while DFT focuses on the electron density to calculate the system's energy. ntnu.noresearchgate.net These methods are frequently employed to optimize molecular geometries, yielding predictions of bond lengths, bond angles, and dihedral angles. ntnu.no

While detailed computational studies specifically on 1,3-dimercapto-2-propanol are not extensively published, comprehensive analyses have been performed on its structural isomer, 2,3-dimercapto-1-propanol, using both HF and DFT (specifically the B3LYP functional) with a 6-31G(d,p) basis set. researchgate.netijcrr.com Such studies provide a strong illustrative basis for the types of structural parameters that can be obtained. For 2,3-dimercapto-1-propanol, calculations determined the optimized geometry, showing, for instance, that the bond length of the sulfur atom closer to the electronegative oxygen atom is affected differently than the one further away. ijcrr.com Quantum chemical calculations have also been applied to a set of 48 thiol compounds, including this compound, to theoretically estimate their aqueous pKa values, a key property for understanding their chemical behavior in different environments. tandfonline.com

Table 1: Selected Optimized Structural Parameters for 2,3-Dimercapto-1-propanol using DFT and HF Methods ijcrr.com Note: This data is for the structural isomer 2,3-dimercapto-1-propanol and serves as an example of parameters obtained through these computational methods.

| Parameter | Bond/Angle | DFT/B3LYP/6-31G(d,p) | HF/6-31G(d,p) |

|---|---|---|---|

| Bond Length (Å) | O-H | 0.963 Å | 0.943 Å |

| S1-H | 1.344 Å | 1.332 Å | |

| S2-H | 1.346 Å | 1.334 Å | |

| C-O | 1.428 Å | 1.401 Å | |

| C-S1 | 1.854 Å | 1.856 Å | |

| C-S2 | 1.851 Å | 1.854 Å | |

| Bond Angle (°) | C-O-H | 107.5° | 109.2° |

| C-S1-H | 97.8° | 99.6° | |

| C-S2-H | 97.6° | 99.3° |

Frontier Molecular Orbital (FMO) theory is a critical concept in chemistry that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. wuxibiology.com The HOMO, being the highest energy orbital with electrons, acts as an electron donor, while the LUMO, the lowest energy orbital without electrons, acts as an electron acceptor. schrodinger.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial parameter that relates to the molecule's electronic excitability and kinetic stability. schrodinger.com A smaller gap suggests the molecule is more polarizable and more reactive.

For the isomer 2,3-dimercapto-1-propanol, HOMO-LUMO analysis confirms that charge transfer occurs within the molecule. ijcrr.com The calculated HOMO-LUMO energy gap for this isomer provides insight into its chemical reactivity and the energy required for electronic transitions. ijcrr.comschrodinger.com

In addition to FMO analysis, quantum calculations are used to determine charge distribution, often through methods like Mulliken population analysis. ijcrr.com This analysis assigns partial charges to each atom in the molecule, revealing electrophilic and nucleophilic sites. In the study of 2,3-dimercapto-1-propanol, Mulliken analysis showed that the hydrogen atoms of the thiol (S-H) and hydroxyl (O-H) groups carry positive charges, while the oxygen and sulfur atoms are negatively charged, which is consistent with their known electronegativities and chemical behavior. researchgate.netijcrr.com

Table 2: Calculated Frontier Orbital Energies for 2,3-Dimercapto-1-propanol ijcrr.com Note: This data is for the structural isomer 2,3-dimercapto-1-propanol.

| Parameter | DFT/B3LYP/6-31G(d,p) | HF/6-31G(d,p) |

|---|---|---|

| HOMO Energy | -0.2457 eV | -0.3340 eV |

| LUMO Energy | -0.0135 eV | 0.1378 eV |

| Energy Gap (ΔE) | 0.2322 eV | 0.4718 eV |

Density Functional Theory (DFT) and Hartree-Fock (HF) Applications

Vibrational Spectroscopy (FTIR, Raman) for Conformational and Bonding Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the functional groups and conformational structure of a molecule. iiconservation.org These two techniques are complementary; FTIR measures the absorption of infrared radiation by molecular vibrations that cause a change in dipole moment, while Raman spectroscopy measures the inelastic scattering of monochromatic light due to vibrations that cause a change in polarizability.

Experimental spectra for this compound are available, with characteristic peaks identified for its key functional groups. nih.gov The S-H (thiol) stretching vibration typically appears in the region of 2550–2600 cm⁻¹, and the O-H (hydroxyl) stretching vibration is observed in the broad region of 3300–3500 cm⁻¹.

Computational methods are invaluable for interpreting experimental spectra. By calculating the vibrational frequencies using methods like DFT and HF, a theoretical spectrum can be generated. ijcrr.com Comparing the calculated frequencies with the experimental ones allows for precise assignment of the observed vibrational bands to specific atomic motions within the molecule.

A detailed vibrational analysis of the isomer 2,3-dimercapto-1-propanol provides a template for such assignments. researchgate.netijcrr.com In that study, the experimental FTIR and FT-Raman spectra were recorded and compared against frequencies calculated at the B3LYP/6-31G(d,p) and HF/6-31G(d,p) levels. ijcrr.com The results showed good agreement between the scaled theoretical frequencies and the experimental observations, allowing for a complete vibrational assignment of modes including O-H stretch, S-H stretch, CH₂ vibrations (symmetric and asymmetric stretching, scissoring, wagging), and C-S stretching.

Table 3: Comparison of Key Experimental and Calculated Vibrational Frequencies (cm⁻¹) for 2,3-Dimercapto-1-propanol ijcrr.com Note: This data is for the structural isomer 2,3-dimercapto-1-propanol.

| Vibrational Assignment | Experimental FTIR | Experimental FT-Raman | Calculated (B3LYP) | Calculated (HF) |

|---|---|---|---|---|

| O-H Stretch | 3428 | - | 3428 | 3428 |

| S-H Stretch | 2546 | 2557 | 2649 | 2795 |

| CH₂ Symmetric Stretch | - | - | 2600 | 2716 |

| CH₂ Scissoring | 1313 | 1278 | 1313 | 1288 |

| CH₂ Wagging | 1237 | - | 1232 | 1216 |

Molecular Modeling and Simulation Studies on Intermolecular Interactions

Beyond the properties of a single molecule, molecular modeling and simulation techniques, such as Molecular Dynamics (MD), are used to study how molecules interact with each other and with their environment. These simulations can model complex processes like adsorption onto a surface, solvation, or binding to a biological target.

Studies on the derivatives and isomers of this compound highlight the utility of these methods. For example, the corrosion inhibition performance of 2,3-dimercapto-1-propanol on a copper surface in an acidic solution was investigated using a combination of electrochemical experiments and theoretical calculations. researchgate.netdoi.org Molecular dynamics simulations were employed to elucidate the adsorption mechanism of the inhibitor molecule on the copper surface. researchgate.netdoi.org Such simulations revealed that the inhibitor molecules adsorb strongly onto the copper, forming a protective film. researchgate.net The simulations can show the preferred orientation of the molecule on the surface, indicating that interactions likely occur through the sulfur and oxygen atoms, which can coordinate with the metal atoms on the surface. researchgate.netdoi.org The adsorption of these molecules was found to obey the Langmuir isotherm, a model that describes the formation of a monolayer adsorbate on a solid surface. researchgate.net These computational findings are crucial for understanding the mechanism of action and for designing more effective molecules for applications like corrosion inhibition.

Applications of 1,3 Dimercapto 2 Propanol in Material Science and Chemical Processes

Integration into High Refractive Index Materials

The presence of sulfur atoms in 1,3-dimercapto-2-propanol is a key attribute for its use in high refractive index (HRI) materials. Sulfur's high atomic number and polarizability contribute significantly to increasing the refractive index of polymers.

One notable application is in the synthesis of spirocyclic mercapto derivatives. researchgate.netresearchgate.net The condensation of this compound with cyclic ketones, such as cyclohexanone, followed by oxidation and thioacetalization, yields dispirocycles with a high sulfur content. researchgate.netresearchgate.net This high concentration of sulfur is essential for achieving a high refractive index. researchgate.netresearchgate.net For instance, dispirocycles synthesized using this method have exhibited refractive indices in the range of 1.57-1.69. researchgate.net

Furthermore, this compound is a precursor for creating polythiourethanes, a class of polymers known for their excellent optical properties. researchgate.net By reacting with diisocyanates, it forms polymers with a high sulfur content, which directly correlates with a higher refractive index. researchgate.netgoogle.com These materials are transparent and find use in optical applications. researchgate.net Research has also explored the copolymerization of acrylate (B77674) monomers containing sulfur atoms, derived from compounds like this compound, with methyl methacrylate. researchgate.netresearchgate.net The resulting copolymers show a linear increase in refractive index with the increasing content of the sulfur-containing monomer. researchgate.netresearchgate.net Homopolymers of these sulfur-containing acrylates have been predicted to reach high refractive indices, between 1.624 and 1.725 at 589 nm. researchgate.netresearchgate.net

| Material Type | Monomers/Reactants | Resulting Refractive Index (n) |

| Dispirocycles | This compound, Cyclohexanone | 1.57 - 1.69 researchgate.net |

| Polythiourethanes | This compound, Diisocyanates | High (specific values vary) researchgate.net |

| Sulfur-containing Copolymers | Sulfur-containing acrylates, Methyl methacrylate | 1.624 - 1.725 (predicted for homopolymer) researchgate.netresearchgate.net |

Role in the Synthesis of Functionalized Polymers and Composites

The dual functionality of this compound, with its thiol and hydroxyl groups, makes it a valuable component in the synthesis of functionalized polymers and composites. The thiol groups can participate in various "click chemistry" reactions, such as thiol-ene and thiol-yne additions, which are known for their high efficiency and selectivity. organic-chemistry.orgsigmaaldrich.comnih.gov This allows for the straightforward introduction of sulfur-containing moieties into polymer backbones or as pendant groups. nih.gov

One significant application is in the post-polymerization modification of existing polymers. nih.gov For example, polymers with reactive side chains can be functionalized with this compound to introduce thiol groups. These thiol groups can then serve as sites for further reactions, such as grafting other molecules or cross-linking the polymer chains. nih.gov

Moreover, this compound is used to create self-assembled monolayers (SAMs) on gold surfaces. researchgate.net Its two thiol groups can form stable bonds with the gold, creating a well-defined surface that can be further modified. researchgate.net For instance, p-benzoquinone has been immobilized on such a SAM, with this compound acting as the anchor molecule, to create an electrochemically active layer. researchgate.net

In the realm of nanocomposites, dithiol-functionalized materials derived from compounds like this compound are used to modify nanoparticles. northwestern.edu The thiol groups can bind to the surface of nanoparticles, such as those made of gold or lead sulfide (B99878), providing a stable coating and enabling their dispersion in various matrices. northwestern.edu This is crucial for developing advanced composite materials with tailored optical, electronic, or catalytic properties.

Utilization in Metal Adsorption and Separation Technologies (non-biological systems)

The thiol groups in this compound have a strong affinity for heavy metal ions, making it an effective chelating agent for their removal from non-biological systems like industrial wastewater. ekb.eg The two sulfhydryl groups can bind to metal ions, forming stable complexes that can be easily separated from the solution.

Polymers functionalized with this compound or similar dithiols are being developed as highly efficient adsorbents for heavy metals. researchgate.netresearchgate.net For instance, oxidized polyethylene (B3416737) can be functionalized with thiol groups through an esterification process with dimercapto propanol, creating a new adsorbent material for removing heavy metal ions from aqueous solutions. researchgate.net Research has shown that such thiol-based adsorbents can effectively remove a range of metal ions including Ag⁺, Cr³⁺, Pb²⁺, Al³⁺, Cd²⁺, Ni²⁺, and Cu²⁺. researchgate.net

The effectiveness of these materials lies in the high density of binding sites provided by the thiol groups. rsc.org In a novel approach, a metal-organic framework (MOF) composite was modified by grafting 2,3-dimercapto-1-propanol (a structural isomer of this compound) onto a polydopamine backbone within the MOF's pores. rsc.org This significantly enhanced the material's capacity and selectivity for adsorbing precious metals like platinum (Pt), palladium (Pd), and gold (Au) over common base metals. rsc.org

| Metal Ion | Adsorbent Material | Adsorption Principle | Reported Efficiency |

| Ag⁺, Cr³⁺, Pb²⁺, Al³⁺, Cd²⁺, Ni²⁺, Cu²⁺ | Thiol-based oxidized polyethylene researchgate.netresearchgate.net | Chelation by thiol groups | High removal efficiency observed researchgate.net |

| Pt(IV), Pd, Au | 2,3-dimercapto-1-propanol grafted Fe-BTC/PDA composite rsc.org | High affinity of thiol groups for precious metals | Record Pt(IV) adsorption capacity of 640 mg per gram rsc.org |

| Pb(II) | PVA/PAA/DMTD electrospun nanofibrous membrane nih.gov | Coordination with sulfur and nitrogen atoms | Maximum adsorption capacity of 138.3 mg/g nih.gov |

Applications as a Chemical Reagent in Organic Synthesis

Beyond its role in polymerization and material science, this compound is a useful reagent in organic synthesis. Its thiol groups can undergo a variety of chemical transformations, including oxidation to form disulfides and substitution of the hydroxyl group.

A key application is in the synthesis of heterocyclic compounds. The reaction of this compound with aldehydes or ketones, typically under acidic conditions, leads to the formation of 1,3-dithiane (B146892) derivatives. researchgate.net These reactions are a form of thioacetalization and are valuable for protecting carbonyl groups or for use in umpolung (reactivity inversion) strategies. researchgate.net

Furthermore, the structural isomer 2,3-dimercapto-1-propanol has been shown to undergo novel rearrangement reactions. acs.org Base-catalyzed alkylation with alkyl halides can yield 2,3-bis(alkylthio)-1-propanol derivatives. acs.org Under acidic conditions, these derivatives can rearrange to form 1,2,3-tris(alkylthio)propane, providing a route to complex sulfur-containing molecules that can act as new types of metal chelators. acs.org

The thiol groups of this compound can also participate in Michael additions, a fundamental carbon-carbon bond-forming reaction. This reactivity is exploited in the post-synthetic modification of polymers and other molecules. rsc.org

Structure Reactivity Relationships and Mechanistic Understanding in Chemical Systems

Correlating Molecular Structure of 1,3-Dimercapto-2-propanol Derivatives with Chemical Reactivity

The chemical reactivity of this compound and its derivatives is intrinsically linked to its molecular structure, particularly the presence and positioning of its sulfhydryl (-SH) and hydroxyl (-OH) functional groups. These groups are the primary sites for chemical reactions, including oxidation, reduction, and substitution.

The two thiol groups, located at the C1 and C3 positions, are the most reactive sites. The sulfur atoms in these groups are highly nucleophilic, making them prone to react with electrophiles. ebsco.com A key reaction of dithiols like this compound is oxidation, which leads to the formation of cyclic disulfides. chemistrysteps.comlibretexts.org In the case of this compound, this oxidation results in a six-membered ring containing a disulfide bond. The stability of this ring structure influences the compound's redox potential and its effectiveness as a reducing agent. usbio.net

Derivatives of this compound can be synthesized to modulate its reactivity. For instance, condensation with aldehydes or ketones can form thioacetals. koreascience.kr These reactions highlight how structural modifications can be used to tune the compound's chemical properties for specific applications.

A study on the polycondensation of this compound with acetone (B3395972) demonstrated the formation of a polythioketone (PTK). chinesechemsoc.org This polymer's reactivity could be further modified through a disulfide-thiol exchange reaction. chinesechemsoc.org This illustrates how the fundamental reactivity of the thiol groups can be harnessed to create more complex molecular architectures with tailored properties.

Stereochemical Influences on Chemical Transformations

While this compound itself is an achiral molecule, the introduction of substituents can create stereocenters, leading to stereoisomers. ncats.io The spatial arrangement of atoms in these stereoisomers can significantly influence the course and outcome of chemical reactions.

For example, in the synthesis of (2-substituted phenyl-1,3-dithiolan-4-yl)methanol (PDTM) derivatives from 2,3-dimercapto-1-propanol (a structural isomer of this compound) and various benzaldehydes, the formation of a dithiolane ring occurs. dovepress.com The stereochemistry of the starting dithiol can influence the stereochemistry of the resulting product. Although this study used the 1,2-dithiol isomer, the principles of stereochemical control are applicable.

Research on tetrahydroisoquinoline-fused 1,3,2-oxazaphospholidines and 1,2,3-oxathiazolidines has shown that the stereochemistry of the starting amino alcohol dictates the stereochemistry of the final heterocyclic products with high diastereoselectivity. researchgate.net This demonstrates that in reactions involving chiral starting materials derived from or related to dimercaptopropanol isomers, stereochemistry is a critical factor in determining the structure of the products.

Comparative Analysis with Other Dithiols in Specific Chemical Reactions

The reactivity of this compound is often compared to other dithiols, such as its structural isomer 2,3-dimercapto-1-propanol (dimercaprol or BAL) and dithiothreitol (B142953) (DTT). These comparisons provide insights into how the arrangement of functional groups affects chemical behavior.

This compound vs. 2,3-Dimercapto-1-propanol (BAL):

The key difference between these two isomers is the position of the thiol groups. In this compound, the thiols are separated by a carbon atom bearing a hydroxyl group, leading to the formation of a six-membered ring upon oxidation or chelation. In contrast, 2,3-dimercapto-1-propanol has adjacent thiol groups, which form a more stable five-membered ring upon chelation with metal ions. This difference in ring stability affects their reaction kinetics and the stability of the resulting complexes. For instance, in the context of heavy metal chelation, BAL is a well-established agent due to the favorable thermodynamics of five-membered ring formation. wikipedia.org

This compound vs. Dithiothreitol (DTT):

DTT is another common dithiol used as a reducing agent. usbio.net Like this compound, DTT forms a six-membered ring upon oxidation, which contributes to its strong reducing power. usbio.netulab360.com The choice between DTT and this compound can depend on the specific reaction conditions and the molecules involved. Studies have shown that both are effective in reducing disulfide bonds in proteins. harvard.edulookchem.com The redox potential of DTT is -0.33 V at pH 7, making it a potent reducing agent. usbio.net The reducing power of dithiols is generally limited to pH values above 7, as the thiolate anion is the reactive species. usbio.net

A study comparing the reactivity of various dithiols, including 2,3-dimercapto-1-propanol (BAL), with phenanthraquinone showed that dithiols readily react, while monothiols show minimal reactivity. nih.gov This highlights the cooperative effect of the two thiol groups in these reactions.

Table 1: Comparison of Dithiol Properties

| Feature | This compound | 2,3-Dimercapto-1-propanol (BAL) | Dithiothreitol (DTT) |

| Thiol Group Position | C1 and C3 | C1 and C2 | C1 and C4 |

| Oxidized Ring Structure | 6-membered | 5-membered | 6-membered |

| Primary Use | Reducing agent, chelating agent | Heavy metal chelating agent | Reducing agent |

| Notes | Forms six-membered chelate rings. | Forms five-membered chelate rings, which are often more stable. | Strong reducing agent due to the stability of its oxidized six-membered ring form. usbio.net |

Design Principles for Modulating Chemical Specificity and Efficiency through Structural Modification

The chemical specificity and efficiency of this compound can be fine-tuned through strategic structural modifications. The design principles revolve around altering the electronic and steric properties of the molecule to enhance its performance in specific applications.

Modification of the Hydroxyl Group: The hydroxyl group can be a target for modification to alter the solubility and reactivity of the molecule. For example, esterification or etherification of the hydroxyl group can change the molecule's polarity, affecting its solubility in different solvents and its ability to interact with other molecules.

Introducing Substituents: Adding substituents to the carbon backbone can influence the molecule's conformation and steric hindrance around the reactive thiol groups. This can be used to control the selectivity of its reactions. For instance, introducing bulky groups near the thiols could favor reactions with smaller electrophiles.

Polymerization: As demonstrated by the synthesis of polythioketone (PTK) from this compound, polymerization is a powerful tool for creating materials with novel properties. chinesechemsoc.org The resulting polymer has multiple reactive sites that can be further functionalized.

Formation of Self-Assembled Monolayers (SAMs): The two thiol groups of this compound allow it to form stable self-assembled monolayers on gold surfaces. researchgate.net This property can be exploited in the development of electrochemical sensors. The symmetrical structure with two thiol groups allows for strong anchoring to the gold surface. researchgate.net The hydroxyl group can then be used as a point of attachment for other molecules, creating a functionalized surface. researchgate.net

Synthesis of Heterocyclic Derivatives: The reaction of this compound or its isomers with aldehydes and ketones can produce dithiolane or dithiane derivatives. koreascience.krdovepress.com By choosing different carbonyl compounds, a wide range of derivatives with varying electronic and steric properties can be synthesized. These derivatives can have applications in materials science and medicinal chemistry. For example, certain (2-substituted phenyl-1,3-dithiolan-4-yl)methanol (PDTM) derivatives have shown potential as tyrosinase inhibitors. dovepress.com

常见问题

Basic: What synthetic methodologies are recommended for producing high-purity 1,3-Dimercapto-2-propanol?

Methodological Answer:

this compound is synthesized via thiolation of epichlorohydrin derivatives under controlled conditions. Key steps include:

- Thiolation: Reacting epichlorohydrin with hydrogen sulfide or thiourea in alkaline media to introduce thiol groups at positions 1 and 3.

- Purification: Vacuum distillation (boiling point ~219°C) and solvent recrystallization to achieve >97% purity.

- Quality Control: Confirm purity using gas chromatography (GC) or high-performance liquid chromatography (HPLC). Solubility data (e.g., miscibility in methanol, toluene, ethyl acetate) should guide solvent selection .

Basic: How can researchers characterize the structural and functional groups of this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H NMR (δ ~1.3–1.6 ppm for CH₂ groups; δ ~2.7 ppm for -SH protons). ¹³C NMR confirms the backbone structure.

- FTIR: Peaks at 2550–2600 cm⁻¹ (S-H stretching) and 3300–3500 cm⁻¹ (O-H stretching).

- Raman Spectroscopy: Detects S-S bonding or oxidation byproducts (if present).

- Elemental Analysis: Validate C, H, S, and O ratios against theoretical values (C₃H₈OS₂) .

Advanced: How does this compound interact with heavy metals in chelation studies?

Methodological Answer:

- Binding Studies: Use UV-Vis spectroscopy to monitor ligand-to-metal charge transfer (LMCT) bands. For example, interactions with Pb²⁺ or Hg²⁺ show shifts in absorbance at 300–400 nm.

- Thermodynamic Analysis: Isothermal titration calorimetry (ITC) quantifies binding constants (Kₐ) and stoichiometry.

- Structural Insights: X-ray absorption spectroscopy (XAS) or EXAFS reveals coordination geometry (e.g., tetrahedral vs. square planar) .

Advanced: How can researchers resolve contradictions in thermodynamic or kinetic data for reactions involving this compound?

Methodological Answer:

- Purity Verification: Cross-check reagent purity via GC-MS and eliminate solvent interference (e.g., protic vs. aprotic solvents).

- Computational Validation: Apply quantum chemical models (DFT) via platforms like CC-DPS to predict reaction pathways and compare with experimental results.

- Reproducibility: Standardize reaction conditions (temperature, pH) and use statistical tools (e.g., ANOVA) to identify outliers .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- PPE: Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact.

- Ventilation: Use fume hoods to prevent inhalation of vapors (odors may be faint but hazardous).

- Storage: Maintain under nitrogen atmosphere to prevent oxidation.

- Waste Disposal: Segregate thiol-containing waste and treat with oxidizing agents (e.g., hydrogen peroxide) before disposal .

Advanced: What computational approaches are suitable for modeling this compound’s reactivity?

Methodological Answer:

- Electronic Structure: Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Solvent Effects: Molecular dynamics (MD) simulations assess solvation dynamics in polar solvents (e.g., methanol).

- QSPR Models: Quantitative Structure-Property Relationship (QSPR) tools correlate molecular descriptors (e.g., logP, polar surface area) with experimental properties .

Basic: How does solubility data inform experimental design for this compound?

Methodological Answer:

- Solvent Selection: Prioritize solvents with high solubility (e.g., methanol, ethyl acetate) for homogeneous reaction conditions. Avoid heptane due to insolubility.

- Concentration Optimization: Adjust solute-solvent ratios based on solubility limits (e.g., 0.973 g/cm³ density in toluene).

- Phase Separation: Leverage immiscibility with water for extraction steps .

Advanced: What strategies optimize this compound’s stability in catalytic or stoichiometric applications?

Methodological Answer:

- Oxidation Prevention: Add antioxidants (e.g., BHT) or store under inert gas.

- Ligand Design: Modify the propanol backbone with electron-withdrawing groups to enhance metal-binding affinity.

- Kinetic Profiling: Use stopped-flow spectroscopy to monitor degradation rates under varying pH and temperature .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。